N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N'-phenylurea
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Overview
Description
N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N’-phenylurea is a complex organic compound that features an indole moiety, a piperidine ring, and a phenylurea group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the urea bond . The reaction conditions often include stirring the reaction mixture at room temperature for several hours, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the piperidine ring or the phenylurea group.
Substitution: The phenylurea group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives, while reduction of the phenylurea group can produce amine derivatives.
Scientific Research Applications
N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N’-phenylurea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N’-phenylurea involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the piperidine ring and phenylurea group can modulate enzyme activity and protein-protein interactions . These interactions can lead to various biological effects, such as modulation of neurotransmitter levels and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound features a similar indole moiety and is used for its anti-inflammatory properties.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another related compound with an indole moiety, studied for its potential antiviral and anti-inflammatory activities.
Uniqueness
N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N’-phenylurea is unique due to its combination of an indole moiety, a piperidine ring, and a phenylurea group. This unique structure allows it to interact with a diverse range of biological targets and exhibit a variety of biological activities.
Properties
CAS No. |
61220-12-0 |
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Molecular Formula |
C22H26N4O |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]-3-phenylurea |
InChI |
InChI=1S/C22H26N4O/c27-22(24-18-6-2-1-3-7-18)25-19-11-14-26(15-12-19)13-10-17-16-23-21-9-5-4-8-20(17)21/h1-9,16,19,23H,10-15H2,(H2,24,25,27) |
InChI Key |
HGCMJFYLVUNBAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC=CC=C2)CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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